molecular formula C20H23ClN2O2 B5081131 3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate

3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate

Cat. No.: B5081131
M. Wt: 358.9 g/mol
InChI Key: UMAJMEUCHJZTCJ-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound with the molecular formula C20H22N2O2. It is a derivative of dibenzoazepine, a tricyclic compound known for its applications in various fields, including pharmaceuticals and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate typically involves the reaction of 5H-dibenzo[b,f]azepine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in the development of anticonvulsant drugs.

    Industry: Utilized in the production of organic electronic materials

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets. It acts as an organic electrophile in various reactions, facilitating the esterification of free carboxyl groups. This compound can also participate in the P4S10/acyloin reaction, indicating its role in complex organic transformations .

Comparison with Similar Compounds

Similar Compounds

    5H-dibenzo[b,f]azepine: Known for its use in anticonvulsant drugs.

    10,11-dihydro-5H-dibenzo[b,f]azepine: Used in the synthesis of organic electronic materials.

    5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine: Similar structure with different functional groups.

Uniqueness

3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its applications in both pharmaceuticals and organic electronics highlight its versatility and importance in scientific research .

Properties

IUPAC Name

3-(dimethylamino)propyl benzo[b][1]benzazepine-11-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-21(2)14-7-15-24-20(23)22-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)22;/h3-6,8-13H,7,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJMEUCHJZTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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